4-氨基-2-甲氧基吡啶

描述

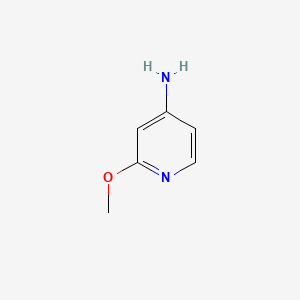

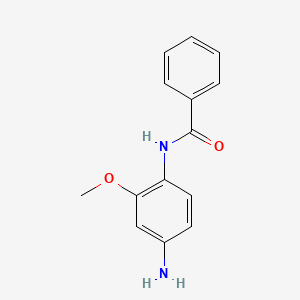

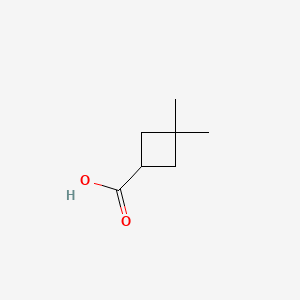

4-Amino-2-methoxypyridine is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

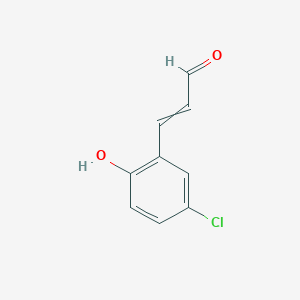

The molecular structure of 4-Amino-2-methoxypyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group (NH2) at the 4th position and a methoxy group (OCH3) at the 2nd position .

Physical And Chemical Properties Analysis

4-Amino-2-methoxypyridine has a melting point of 87-88°C . It is predicted to have a boiling point of 271.7±20.0 °C and a density of 1.139±0.06 g/cm3 . It is recommended to be stored under inert gas, in a dark place, and at room temperature .

科学研究应用

化学衍生物及其应用

4-氨基-2-甲氧基吡啶及其衍生物已被广泛研究,用于各个科学研究领域的潜在应用。一项重要研究关注了4-氨基吡啶衍生物的结构-活性关系,包括那些带有甲氧基的衍生物,以及它们阻断电压门控钾通道的能力。这项研究突出了这些衍生物在治疗和成像方面的潜力,特别是在多发性硬化症的背景下,以及作为PET成像剂,用于检测该疾病啮齿动物模型中的脱髓鞘病变(Rodríguez-Rangel等,2020)。

氢键和氨-亚胺互变异构

4-氨基-2-甲氧基吡啶研究应用的另一个方面涉及其氢键和氨-亚胺互变异构性质。一项关于烷氧基-氨基吡啶和氨基-甲氧基嘧啶与乙酸的研究探讨了这些特性,暗示了对分子传感器的发展和在基本水平上理解分子相互作用的潜在影响(Kitamura et al., 2007)。

有机合成和创新

在合成化学领域,4-氨基-2-甲氧基吡啶作为更复杂分子的构建块。一项关于合成2-氨基-4-甲氧基嘧啶的研究展示了工业生产技术创新,强调了该化合物在促进高效和具有成本效益的合成途径中的作用(Xiu-lian, 2009)。

抗菌活性

进一步扩展其应用,4-氨基-2-甲氧基吡啶的衍生物已被评估其抗菌性能。从2-氨基-4-乙氧羰基吡啶出发,对4-取代-N1-2-吡啶基磺胺衍生物的研究发现对枯草芽孢杆菌有显著抑制作用,为开发新的抗菌剂开辟了途径(El-Salam & Mohamed,2005)。

亲核胺化和生物碱合成

开发了一种使用钠-碘复合物进行亲核胺化的新协议,展示了对具有药用兴趣的氨基吡啶的简洁访问。这突显了4-氨基-2-甲氧基吡啶衍生物在促进生物活性化合物合成中的多功能性(Pang, Kaga, & Chiba, 2018)。此外,甲氧基吡啶已被用于合成石松生物碱的全合成,如石松碱R,展示了该化合物在合成复杂天然产物中的重要性(Bisai & Sarpong, 2010)。

安全和危害

4-Amino-2-methoxypyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用机制

Target of Action

4-Amino-2-methoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds . Therefore, the primary target of 4-Amino-2-methoxypyridine is the palladium catalyst used in this reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Amino-2-methoxypyridine interacts with the palladium catalyst through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 4-Amino-2-methoxypyridine molecule) from boron to palladium . The result of this interaction is the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Amino-2-methoxypyridine is involved, is a key step in many synthetic pathways in organic chemistry . The reaction allows for the formation of complex organic molecules from simpler precursors, and it is particularly useful because it can tolerate a wide range of functional groups .

Pharmacokinetics

For example, its melting point is 87-88°C and its predicted boiling point is 271.7±20.0 °C . These properties suggest that the compound is stable under normal physiological conditions.

Result of Action

The primary result of the action of 4-Amino-2-methoxypyridine is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of 4-Amino-2-methoxypyridine can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is typically carried out under mild conditions and can tolerate a wide range of functional groups . The reaction requires the presence of a palladium catalyst and a base . Therefore, the availability and condition of these components can significantly affect the reaction’s outcome. Additionally, the reaction is generally performed in an inert atmosphere to prevent oxidation .

属性

IUPAC Name |

2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEQHRSELNPKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942385 | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methoxypyridine | |

CAS RN |

20265-39-8 | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20265-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)